molecular formula C12H17NO3 B598823 Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 134653-98-8

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No. B598823
M. Wt: 223.272
InChI Key: KXCOFAZNIVOOON-UHFFFAOYSA-N
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Description

Ethyl tert-butyl ether (ETBE) is a compound that is commonly used as an oxygenate gasoline additive in the production of gasoline from crude oil . It offers equal or greater air quality benefits than ethanol, while being technically and logistically less challenging .


Synthesis Analysis

The synthesis of ETBE is carried out industrially by the acidic etherification of isobutylene with ethanol at a temperature of 30–110 °C and a pressure of 0.8–1.3 MPa . The reaction is carried out with an acidic ion-exchange resin as a catalyst .


Molecular Structure Analysis

The molecular formula of ETBE is C6H14O . The structure of ETBE includes an ether group (an oxygen atom connected to two carbon atoms) and a tert-butyl group (a central carbon atom connected to three methyl groups).


Chemical Reactions Analysis

In the context of chemical reactions, the tert-butyl group in compounds like ETBE can be a probe for NMR studies of macromolecular complexes . The tert-butyl cation will either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers .


Physical And Chemical Properties Analysis

ETBE is a clear colorless liquid with a molar mass of 102.18 . It has a boiling point of 69 to 71 °C and is miscible with water .

Scientific Research Applications

  • Reactivity with Trifluoroacetic Acid and UV-A Light

    Görlitzer and Baltrusch (2000) studied the reaction mechanism involving 3-tert-butyl-5-methyl-1,4-dihydropyridine(DHP)-dicarboxylate. They found that it reacts with trifluoroacetic acid (TFA) by eliminating the tert-butylester group, yielding a compound that, upon irradiation with UV-A light, forms pyridine and cyclic hydroxamic acid (Görlitzer & Baltrusch, 2000).

  • Synthesis and Characterization of Schiff Base Compounds

    Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate and other compounds. These compounds were characterized using various spectroscopic methods and X-ray crystallographic analysis, demonstrating the compound's potential in chemical synthesis (Çolak et al., 2021).

  • Synthesis and Reactivity in Pharmaceutical Compounds

    Mironovich, Kostina, and Bozhok (2012) explored the treatment of ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate with various chemicals, showing its reactivity and potential applications in pharmaceutical research (Mironovich, Kostina, & Bozhok, 2012).

  • Application in the Synthesis of Anticancer Drugs

    Zhang, Ye, Xu, and Xu (2018) described the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, indicating its significance in cancer research (Zhang, Ye, Xu, & Xu, 2018).

  • Structural and Quantum Chemical Studies

    Studies by Orsini et al. (1990) and Bhattacharjee (1993) on related compounds, like ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate, provide insight into the structure-activity relationships and quantum chemical aspects of these compounds, which can be extrapolated to understand the properties of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (Orsini et al., 1990); (Bhattacharjee, 1993).

Safety And Hazards

ETBE is classified as a flammable liquid and a specific target organ toxicant. It may cause drowsiness or dizziness . It’s important to avoid ingestion and inhalation, and to keep it away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

ethyl 6-tert-butyl-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-5-16-11(15)8-7-13-10(6-9(8)14)12(2,3)4/h6-7H,5H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCOFAZNIVOOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=CC1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657761
Record name Ethyl 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

CAS RN

134653-98-8
Record name Ethyl 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
L Shu, C Gu, Y Dong, R Brinkman - Organic Process Research & …, 2012 - ACS Publications
Efficient Large-Scale Synthesis of a 2,4,5-Triarylimidazoline MDM2 Antagonist | Organic Process Research & Development ACS ACS Publications C&EN CAS Find my institution Blank …
Number of citations: 16 pubs.acs.org

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